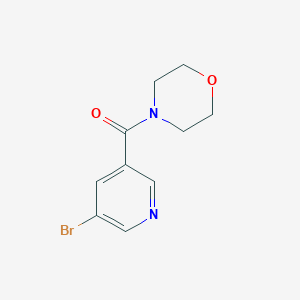![molecular formula C11H9BrN2S B1269644 6-(4-Bromophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole CAS No. 35181-52-3](/img/structure/B1269644.png)
6-(4-Bromophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole
Übersicht
Beschreibung
“6-(4-Bromophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Thiazole derivatives are known to exhibit significant antioxidant properties. The presence of the thiazole moiety can contribute to the scavenging of free radicals, thereby protecting cells from oxidative stress. This is particularly useful in research aimed at understanding and treating conditions caused by oxidative damage, such as neurodegenerative diseases .
Analgesic and Anti-inflammatory Activities
Research has shown that certain thiazole derivatives have analgesic and anti-inflammatory effects. These properties make them valuable in the development of new pain relief medications and anti-inflammatory drugs, with potential applications in treating chronic pain and inflammatory disorders .
Antimicrobial and Antifungal Activities
The thiazole ring structure has been associated with antimicrobial and antifungal efficacy. This makes it a promising candidate for the development of new antibiotics and antifungal agents, especially in an era where resistance to existing drugs is a growing concern .
Antiviral Activity
Thiazole derivatives have been explored for their antiviral activities, including against HIV. The development of new antiviral drugs is crucial in the fight against emerging viral infections and in managing diseases with high mutation rates, such as influenza .
Antitumor and Cytotoxic Activity
Some thiazole derivatives have been found to possess antitumor and cytotoxic activities. This particular compound has shown potent effects on prostate cancer cell lines, indicating its potential use in cancer research and therapy development .
Antitubercular Activity
The compound has demonstrated significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This suggests its potential application in the search for new antitubercular agents, which is critical given the global burden of tuberculosis .
Neuroprotective Activity
Thiazoles have been investigated for their neuroprotective effects, which could be beneficial in the study of neurodegenerative diseases. They may help in understanding the mechanisms of neuronal damage and in developing drugs to protect neural tissue .
Antithrombotic Activity
Thiazole derivatives can act as fibrinogen receptor antagonists, providing antithrombotic activity. This application is important in cardiovascular research, particularly in the development of treatments for thrombosis-related conditions .
Zukünftige Richtungen
Thiazole and its derivatives have been the focus of medicinal chemists due to their wide range of biological activities . They have been used in the design, synthesis, and development of molecules having therapeutic potential as human drugs . Therefore, it is expected that more research will be conducted on “6-(4-Bromophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole” and its derivatives to explore their potential therapeutic applications.
Wirkmechanismus
Target of Action
It’s known that thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives have been reported to interact with their targets leading to various biological effects . For instance, some thiazole derivatives have shown cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives have been found in many biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These compounds are known to interact with various biochemical pathways leading to their respective therapeutic effects.
Result of Action
Some thiazole derivatives have shown significant effects on human tumor cell lines .
Eigenschaften
IUPAC Name |
6-(4-bromophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJBSEDJRPMPHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956628 | |
| Record name | 6-(4-Bromophenyl)-2,3-dihydroimidazo[2,1-b]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Bromophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole | |
CAS RN |
35181-52-3 | |
| Record name | 6-(4-Bromophenyl)-2,3-dihydroimidazo[2,1-b]thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35181-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4-Bromophenyl)-2,3-dihydroimidazo[2,1-b]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















